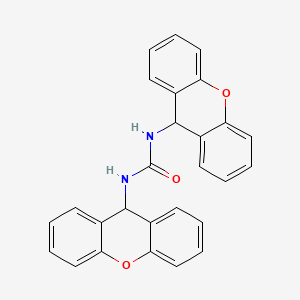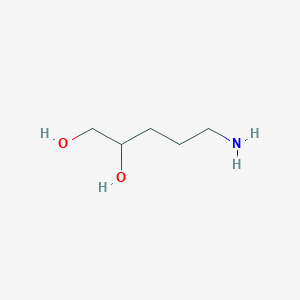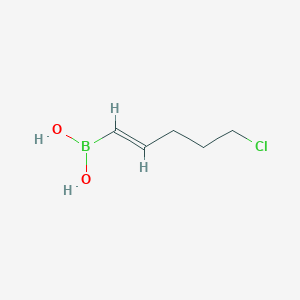
(E)-5-Chloro-1-penteneboronic acid
Overview
Description
(E)-5-Chloro-1-penteneboronic acid is a boronic acid derivative used in various scientific research applications. It is an important intermediate compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has gained significant attention in recent years due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of (E)-5-Chloro-1-penteneboronic acid is not well understood. However, it is believed that the compound acts as a boronate ester, which can undergo reversible covalent bond formation with certain biomolecules, such as serine and threonine residues in proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-5-Chloro-1-penteneboronic acid are not well studied. However, it is believed that the compound can modulate the activity of certain enzymes and proteins by forming reversible covalent bonds with them.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-5-Chloro-1-penteneboronic acid in lab experiments include its high reactivity, versatility, and ease of synthesis. However, the compound has limitations in terms of its stability and solubility, which can affect its use in certain applications.
Future Directions
There are several future directions for the research and development of (E)-5-Chloro-1-penteneboronic acid. One potential application is in the development of new catalysts for organic reactions. The compound can also be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to understand the mechanism of action and potential physiological effects of the compound.
Scientific Research Applications
(E)-5-Chloro-1-penteneboronic acid is widely used in scientific research applications. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound is also used as a ligand in the development of catalysts for organic reactions.
properties
IUPAC Name |
[(E)-5-chloropent-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BClO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUWTLNJDUEMT-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCCCl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCCCl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



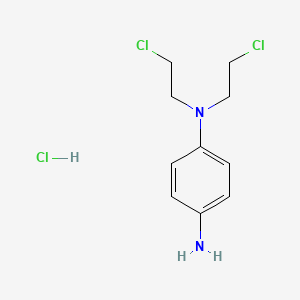
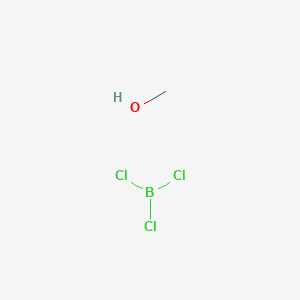
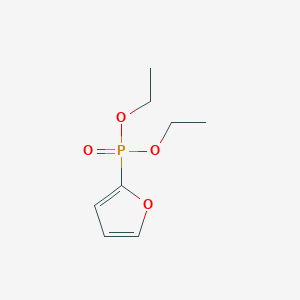
![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)


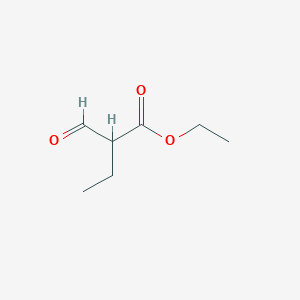

![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)


